molecular formula C16H18N4OS B2523435 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole CAS No. 1774901-16-4

4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole

Cat. No.: B2523435
CAS No.: 1774901-16-4
M. Wt: 314.41
InChI Key: ZXXSEMMINROBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C16H18N4OS and its molecular weight is 314.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The scientific research on compounds structurally related to 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole includes studies on their synthesis, structural characterization, and potential applications in various fields. For instance, research on the synthesis and structural characterization of isostructural thiazoles, highlighting their high yields and structural analysis through single crystal diffraction, demonstrates the compound's significance in developing new materials with specific characteristics (Kariuki et al., 2021). Similarly, the investigation of corrosion inhibition properties of bipyrazole derivatives for carbon steel in acidic solutions, complemented by SEM and quantum chemical calculations, showcases the practical applications of such compounds in protecting metals against corrosion (Hmamou et al., 2015).

Biological Activities

Further, research on the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of pyrazole derivatives illustrates the biological significance of these compounds. The study provides insights into their antimicrobial, anti-inflammatory, and analgesic activities, underlining the potential of pyrazole-based compounds in medicinal chemistry (Zaki et al., 2016).

Chemical Properties and Reactions

The exploration of cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles reveals the compounds' reactivity and potential in synthetic organic chemistry. This study demonstrates the use of these compounds as thiocarbonyl ylides in cycloaddition reactions, contributing to the development of novel synthetic methodologies (Sutcliffe et al., 2000).

Applications in Material Science

Moreover, the creation of new flexible syntheses of pyrazoles with functionalized substituents indicates the versatility of these compounds in material science, potentially leading to the development of new ligands and materials with specific functional properties (Grotjahn et al., 2002).

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(5-propan-2-yl-2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-10(2)14-13(15(21)20-12(4)9-11(3)18-20)17-16(22-14)19-7-5-6-8-19/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXSEMMINROBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(SC(=N2)N3C=CC=C3)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.